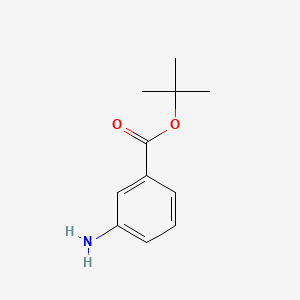
tert-Butyl 3-aminobenzoate
Cat. No. B1271901
Key on ui cas rn:
92146-82-2
M. Wt: 193.24 g/mol
InChI Key: YGIRNXMYJLWFLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05585376
Procedure details


A mixture of 3-nitrophenylacetic acid (5 g), benzyl alcohol (2.9 ml) and 4,4-dimethylaminopyridine (300 mg) in dry dichloromethane (50 ml) was treated with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (7.4 g). The resulting yellow mixture was stirred at 23° for 3 days whereupon the solvent was removed in vacuo. The residue was partitioned between water (100 ml) and ethyl actate (100 ml) and the organic phase washed with water (2×100 ml) and saturated brine (100 ml) then dried and evaporated. The residue was chromatographed with hexane-EA (4:1) as eluent then again with isohexane-DCM (1:1) as eluent to give the title compound (2.05 g) as a pale yellow oil.


Name
4,4-dimethylaminopyridine
Quantity
300 mg
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[N+](C1C=C(C[C:11]([OH:13])=[O:12])C=CC=1)([O-])=O.[CH2:14](O)[C:15]1[CH:20]=CC=C[CH:16]=1.CN[C:24]1(NC)[CH:29]=[CH:28][N:27]=[CH:26][CH2:25]1.[CH3:32]N(C)CCCN=C=NCC>ClCCl>[C:15]([O:13][C:11](=[O:12])[C:26]1[CH:25]=[CH:24][CH:29]=[C:28]([NH2:27])[CH:32]=1)([CH3:20])([CH3:16])[CH3:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)CC(=O)O
|
|
Name
|
|
|
Quantity
|
2.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)O
|
|
Name
|
4,4-dimethylaminopyridine
|
|
Quantity
|
300 mg
|
|
Type
|
reactant
|
|
Smiles
|
CNC1(CC=NC=C1)NC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
7.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(CCCN=C=NCC)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting yellow mixture was stirred at 23° for 3 days whereupon the solvent
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned between water (100 ml) and ethyl actate (100 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic phase washed with water (2×100 ml) and saturated brine (100 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was chromatographed with hexane-EA (4:1) as eluent
|
Outcomes


Product
Details
Reaction Time |
3 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(C1=CC(=CC=C1)N)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.05 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
